Cas no 2227833-80-7 (rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine)

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine
- EN300-1774640
- 2227833-80-7
-
- インチ: 1S/C6H8N4O2/c7-5-1-3(5)4-2-8-9-6(4)10(11)12/h2-3,5H,1,7H2,(H,8,9)/t3-,5+/m0/s1
- InChIKey: XYEDQWDDNLRPKR-WVZVXSGGSA-N
- SMILES: [O-][N+](C1=C(C=NN1)[C@@H]1C[C@H]1N)=O
計算された属性
- 精确分子量: 168.06472551g/mol
- 同位素质量: 168.06472551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: -0.3
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1774640-0.25g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 0.25g |
$2126.0 | 2023-09-20 | ||
Enamine | EN300-1774640-5g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 5g |
$6702.0 | 2023-09-20 | ||
Enamine | EN300-1774640-1g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 1g |
$2311.0 | 2023-09-20 | ||
Enamine | EN300-1774640-2.5g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 2.5g |
$4530.0 | 2023-09-20 | ||
Enamine | EN300-1774640-5.0g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 5g |
$6702.0 | 2023-06-03 | ||
Enamine | EN300-1774640-1.0g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 1g |
$2311.0 | 2023-06-03 | ||
Enamine | EN300-1774640-0.05g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 0.05g |
$1942.0 | 2023-09-20 | ||
Enamine | EN300-1774640-0.1g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 0.1g |
$2034.0 | 2023-09-20 | ||
Enamine | EN300-1774640-10g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 10g |
$9939.0 | 2023-09-20 | ||
Enamine | EN300-1774640-0.5g |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |
2227833-80-7 | 0.5g |
$2219.0 | 2023-09-20 |
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine 関連文献
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amineに関する追加情報
Research Brief on rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS: 2227833-80-7)
The compound rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS: 2227833-80-7) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This chiral cyclopropane derivative, characterized by its nitro-pyrazole moiety, has garnered significant attention due to its potential applications in drug discovery and development, particularly in the modulation of biological targets such as enzymes and receptors. Recent studies have explored its synthesis, structural properties, and biological activities, shedding light on its therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic routes to rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine, emphasizing its enantioselective preparation and purification. The study highlighted the challenges associated with the stereocontrol of the cyclopropane ring and the nitro-pyrazole group, proposing a novel catalytic asymmetric synthesis method that achieved high enantiomeric excess (ee > 95%). This advancement is critical for ensuring the compound's purity and efficacy in subsequent biological evaluations.
Further research has focused on the compound's mechanism of action and its interactions with biological targets. A preprint from BioRxiv (2024) reported that rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine exhibits potent inhibitory activity against a specific class of kinases implicated in inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the kinase active site, revealing key interactions between the nitro group and conserved amino acid residues. These findings suggest its potential as a lead compound for developing anti-inflammatory therapeutics.
In addition to its kinase inhibitory properties, rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine has been explored for its role in modulating neurotransmitter systems. A recent ACS Chemical Neuroscience publication (2024) demonstrated its affinity for serotonin receptors, particularly the 5-HT2A subtype, which is relevant to neurological and psychiatric disorders. The study employed in vitro binding assays and molecular dynamics simulations to characterize its selectivity and functional effects, paving the way for further investigations into its CNS applications.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and safety profiles of rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine. Preliminary toxicity studies, as reported in a 2023 European Journal of Pharmaceutical Sciences article, indicated the need for structural modifications to reduce off-target effects and improve metabolic stability. Researchers are currently exploring prodrug strategies and formulation approaches to address these limitations.
In conclusion, rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS: 2227833-80-7) represents a versatile scaffold with significant potential in drug discovery. Its unique structural features and diverse biological activities make it a compelling subject for ongoing research. Future studies should focus on advancing its therapeutic applications while addressing the challenges associated with its development and clinical translation.
2227833-80-7 (rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine) Related Products
- 1783566-99-3((2-Bromo-4-methoxypyridin-3-yl)methanol)
- 98278-56-9(1-methylpiperidine-3-thiol)
- 1021093-81-1(ethyl 4-{5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate)
- 106572-02-5(methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate)
- 191868-23-2(1-(4-Cyanophenyl)-n-methylmethanesulfonamide)
- 90888-61-2((2-methyl-1H-indol-3-yl)methanamine)
- 704-23-4(5-fluoro-N,N-dimethylpyridine-3-carboxamide)
- 1261574-49-5(3-Chloro-4-[2-(trifluoromethoxy)phenyl]aniline)
- 920459-13-8(N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}cyclopropanecarboxamide)
- 2228279-52-3(4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole)




